Altanserin 5-HT2A Receptor Affinity vs. Ketanserin and MDL 100907
Altanserin demonstrates subnanomolar affinity (Ki = 0.13 nM) for the 5-HT2A receptor, positioning it among the highest-affinity 5-HT2A antagonists available for research use. In a comparative receptor affinity analysis including multiple clinically relevant 5-HT2A ligands, altanserin exhibited Ki values that differ from structurally related and functionally analogous compounds [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.13 nM (altanserin) |
| Comparator Or Baseline | Ketanserin: 1.13 nM; MDL 100907 (volinanserin): 0.47 nM; Pimavanserin: 0.24 nM; Ritanserin: 0.22 nM |
| Quantified Difference | Altanserin affinity is 8.7-fold higher than ketanserin (0.13 vs. 1.13 nM) and 3.6-fold higher than MDL 100907 (0.13 vs. 0.47 nM); comparable to pimavanserin and ritanserin within same order of magnitude |
| Conditions | In vitro radioligand competition binding assays using cloned human 5-HT2A receptors expressed in heterologous systems |
Why This Matters
The subnanomolar affinity enables high specific-to-nonspecific binding ratios in PET imaging, with frontal cortex-to-cerebellum ratios approaching 3 in human studies, superior to the ratios achieved with earlier radioligands such as [11C]ketanserin and [18F]setoperone [2].
- [1] Pottie E, Stove CP. In vitro assays for the functional characterization of 5-HT2A receptor ligands. Table 1: Affinity (Ki, nM) of reference 5-HT2A receptor ligands. PMC9252399. Data compiled from multiple primary sources. View Source
- [2] Sadzot B, Lemaire C, Maquet P, et al. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls. J Cereb Blood Flow Metab. 1995;15(5):787-797. View Source
